molecular formula C25H24F2N2O3 B6084273 ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate

ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate

Katalognummer B6084273
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: CBRSMAQGKDYFJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate, also known as DFP-10917, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been shown to have therapeutic potential for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects
ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate has been shown to increase the levels of acetylated histones, which are associated with increased gene expression. The compound has also been shown to increase the levels of neurotrophic factors, which are involved in the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. Additionally, ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate has been shown to have low toxicity and is well-tolerated in animal models. However, the compound has some limitations for lab experiments. ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate is a complex compound that requires a multi-step synthesis process, which can be time-consuming and costly. Additionally, the mechanism of action of the compound is not fully understood, which makes it challenging to design experiments to study its effects.

Zukünftige Richtungen

For research on ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate include the following:
1. Further studies to elucidate the mechanism of action of ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate.
2. Preclinical studies to evaluate the efficacy of ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate in animal models of various diseases.
3. Studies to evaluate the safety and toxicity of ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate in animal models.
4. Development of more efficient and cost-effective synthesis methods for ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate.
5. Studies to evaluate the pharmacokinetics and pharmacodynamics of ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate in animal models and humans.
6. Clinical trials to evaluate the efficacy and safety of ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate in humans.
Conclusion
ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate is a novel small molecule compound that has significant potential for the development of novel therapeutics for the treatment of various diseases. The compound has been shown to have promising results in preclinical studies for the treatment of cancer, neurodegenerative disorders, and inflammation. However, further research is needed to elucidate the mechanism of action of the compound and evaluate its safety and efficacy in animal models and humans.

Synthesemethoden

Ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate is a complex compound that requires a multi-step synthesis process. The synthesis process involves the reaction of 2,4-difluorobenzylamine with isoquinoline-3-carboxylic acid to form an intermediate compound. The intermediate compound is then reacted with piperidine-3-carboxylic acid ethyl ester to produce ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate. The synthesis process has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been shown to have anti-inflammatory effects in animal models of inflammation.

Eigenschaften

IUPAC Name

ethyl 3-[(2,4-difluorophenyl)methyl]-1-(isoquinoline-3-carbonyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F2N2O3/c1-2-32-24(31)25(14-18-8-9-20(26)13-21(18)27)10-5-11-29(16-25)23(30)22-12-17-6-3-4-7-19(17)15-28-22/h3-4,6-9,12-13,15H,2,5,10-11,14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRSMAQGKDYFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=CC3=CC=CC=C3C=N2)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,4-difluorobenzyl)-1-(3-isoquinolinylcarbonyl)-3-piperidinecarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.